N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)12-5-3-4-11(10-12)14(6-1-2-7-14)13(21)20-9-8-19/h3-5,10H,1-2,6-7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYWZCDPMPZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12F3N
- Molecular Weight : 253.24 g/mol
This compound contains a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For instance, a related compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), showing notable activity with minimum inhibitory concentrations (MICs) around 25.9 µM for both strains . This suggests that this compound may also possess similar antimicrobial efficacy.
Anti-inflammatory Effects
In vitro studies have indicated that compounds structurally related to this compound can modulate inflammatory pathways. Specifically, they were shown to attenuate lipopolysaccharide-induced NF-κB activation, a crucial transcription factor in inflammation . This property could position the compound as a candidate for further development in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of ABC Transporters : Similar compounds have been reported to inhibit the activity of ABC transporter subfamily C member 10 (ABCC10), which is implicated in drug resistance mechanisms . This inhibition could enhance the efficacy of co-administered chemotherapeutic agents.
- Impact on Angiogenesis : The compound's potential to block Ephrin receptor autophosphorylation suggests a role in inhibiting angiogenesis, which is critical in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives containing the trifluoromethyl group. The results indicated that compounds similar to this compound exhibited significant bactericidal effects against both S. aureus and MRSA, with MBC values equal to MIC values, confirming their bactericidal nature .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds, revealing that certain derivatives significantly reduced NF-κB activation compared to controls. The findings suggest that structural modifications can enhance anti-inflammatory properties, indicating that this compound might be optimized for better efficacy .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a cyclopentane-carboxamide scaffold with several analogs but differs in substituent chemistry. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanomethyl group introduces polarity, likely improving aqueous solubility compared to bulkier groups like cyclobutylmethyl or spiro piperidine .
Physicochemical Properties
Table 2: Physicochemical Property Comparisons
*Calculated for C₁₅H₁₆F₃N₂O. †Estimated using substituent contributions.
Key Observations :
- Lipophilicity : The target’s lower XlogP (~3.5) compared to analogs with XlogP 8.0 suggests improved solubility, critical for oral bioavailability.
Key Challenges :
- Introducing the cyanomethyl group may require specialized reagents (e.g., cyanomethylamine) or protective strategies to preserve the nitrile functionality during synthesis.
Q & A
Q. What are the optimal synthetic routes for N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a cyclopentane-1-carboxylic acid derivative with a cyanomethylamine precursor. Key steps include:
- Amide Bond Formation : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the carboxylic acid and amine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency and solubility of intermediates .
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions and improve yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the cyclopentane ring (δ ~1.6–2.4 ppm for protons), trifluoromethyl group (δ ~120–125 ppm for ¹³C), and cyanomethyl moiety (δ ~3.6 ppm for ¹H, δ ~110–115 ppm for ¹³C) .
- ¹⁹F NMR : Confirm the presence of the CF₃ group (δ ~−60 to −70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- X-ray Crystallography : For absolute configuration determination, use SHELX software for refinement .
Q. How can physicochemical properties (e.g., solubility, stability) be systematically characterized?
Methodological Answer:
- Solubility Profiling : Test in solvents (e.g., DMSO, ethanol, water) via UV-Vis spectroscopy or gravimetric analysis .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points and decomposition temperatures .
- Hygroscopicity : Dynamic Vapor Sorption (DVS) assesses moisture absorption under controlled humidity .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound's reactivity in medicinal chemistry applications?
Methodological Answer:
- Kinetic Studies : Use time-resolved NMR or HPLC to monitor reaction intermediates (e.g., hydrolysis of the cyanomethyl group) .
- Isotopic Labeling : Introduce ¹⁸O or ¹³C isotopes to trace reaction pathways .
- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for bond cleavage or cyclization reactions .
Q. How can bioactivity data discrepancies between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolites that may alter activity .
- Protein Binding Studies : Equilibrium dialysis or Surface Plasmon Resonance (SPR) quantifies binding to serum proteins (e.g., albumin) .
- Dose-Response Validation : Repeat assays with adjusted concentrations to account for bioavailability differences .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configurations .
- Cocrystallization with Chiral Auxiliaries : Co-crystallize with resolving agents (e.g., tartaric acid) for X-ray analysis .
Q. How can in silico models predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the carboxamide group) .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogues .
Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) via factorial or response surface methodologies .
- Quality Control Protocols : Enforce strict specifications for intermediates (e.g., ≥95% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
